Ethyl Myristate

Pharmaceutical sterility testing Ophthalmic ointment formulation Antimicrobial activity

Substituting fatty acid esters without verifying functional equivalence risks sterility assay failure and inconsistent drug release. Ethyl Myristate (CAS 124-06-1) provides validated, quantitatively differentiated performance: • D-value of 89.4 min - statistically equivalent to Isopropyl Myristate (92.5 min) for ophthalmic ointment sterility testing, enabling direct solvent substitution without revalidation • 2.36-fold enhancement of lipophilic API release from petrolatum-based ointments at 5% w/w loading, enabling predictable, concentration-dependent tuning of drug delivery • Density crossover at 60 MPa vs. 80 MPa for shorter-chain esters - delivers pressure-independent thermal expansivity at lower thresholds for high-pressure injection system design Supplied at ≥98% purity (GC) with consistent batch-to-batch quality for pharmaceutical QC, formulation development, and analytical applications.

Molecular Formula C16H32O2
Molecular Weight 256.42 g/mol
CAS No. 124-06-1
Cat. No. B029566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Myristate
CAS124-06-1
SynonymsTetradecanoic Acid Ethyl Ester;  Myristic Acid Ethyl Ester;  Ethyl Tetradecanoate;  NSC 8917;  Nikkol BM; 
Molecular FormulaC16H32O2
Molecular Weight256.42 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCC
InChIInChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h3-15H2,1-2H3
InChIKeyMMKRHZKQPFCLLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / 25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:>98%A solution in ethanol
SolubilitySlightly soluble in ether
1ml in 1ml 95% ethanol (in ethanol)

Ethyl Myristate Identity & Specifications


Ethyl Myristate (CAS 124-06-1) is a long-chain saturated fatty acid ethyl ester (FAEE) with the molecular formula C₁₆H₃₂O₂, derived from the esterification of myristic acid with ethanol [1]. It is typically supplied as a clear, colorless liquid with a mild, waxy odor, and is characterized by a molecular weight of 256.42 g/mol and a melting point in the range of 11–12 °C . As a member of the FAEE class, it finds use as a biochemical marker, a cosmetic emollient, a solvent, and a chemical intermediate . The compound is commercially available at standard purities of ≥98.0% as determined by gas chromatography (GC), making it suitable for analytical, formulation, and synthetic applications [1].

Why Ethyl Myristate Cannot Be Substituted


While the market offers a wide array of fatty acid esters as seemingly interchangeable emollients or solvents, their functional performance is highly dependent on specific molecular geometry, alkyl chain length, and ester head group. Substituting Ethyl Myristate with a common analog like Isopropyl Myristate (IPM) can introduce unintended and critical performance variations, such as altered low-temperature stability profiles or different antimicrobial D-values in sterile formulation contexts [1]. Similarly, swapping it for a shorter-chain analog like Ethyl Laurate can lead to divergent density behavior under high-pressure conditions, which is critical for industrial fluid and biodiesel injection system design [2]. Furthermore, the choice between a methyl and an ethyl ester head group directly impacts fluid viscosity, which is a key parameter for tribological applications and processing flow [3]. Therefore, a precise understanding of Ethyl Myristate's quantitative differentiation is essential for rational product selection and formulation robustness.

Ethyl Myristate Differentiation Evidence


Antimicrobial D-Value vs. Isopropyl Myristate

In a head-to-head study evaluating solvents for the sterility testing of ophthalmic ointments, the antimicrobial activity against Pseudomonas aeruginosa was assessed using the D-value method. The D-value for Ethyl Myristate was found to be 89.4 minutes, which showed no statistically significant difference from the D-value of Isopropyl Myristate (IPM) at 92.5 minutes. This establishes functional equivalence for this specific pharmaceutical application, while other esters like Ethyl Laurate showed significantly lower D-values (27.2 min), indicating a much higher antimicrobial activity that would be unsuitable for this application [1].

Pharmaceutical sterility testing Ophthalmic ointment formulation Antimicrobial activity

4-Hexylresorcinol Release Rate Enhancement

A study on the effect of Ethyl Myristate on the release rate of 4-hexylresorcinol from a petrolatum base demonstrated a clear concentration-dependent enhancement. The release rate, which followed Higuchi's square root of time kinetics, increased from a baseline of 29.6 µg/hr¹/²/cm² (0% Ethyl Myristate) to 70.0 µg/hr¹/²/cm² at a 5% w/w concentration. This represents a 2.36-fold enhancement in the drug's release rate at the 5% loading level. The mechanism was attributed to the formation of 1:1 and 1:2 complexes between 4-hexylresorcinol and Ethyl Myristate, with complexation constants of 10 M⁻¹ and 206.1 M⁻², respectively [1].

Topical drug delivery Formulation science Release kinetics

High-Pressure Density vs. Ethyl Laurate

In a comparative study of biodiesel components, the density behavior of Ethyl Myristate (C14:0 ethyl ester) and Ethyl Laurate (C12:0 ethyl ester) was investigated under high pressures up to 101 MPa and temperatures from 293 to 353 K. The data revealed an 'intersection temperature' phenomenon: Ethyl Myristate exhibits a lower density than Ethyl Laurate at temperatures below this intersection point, but becomes denser than Ethyl Laurate at higher temperatures. This crossing behavior is a function of the longer C14 alkyl chain and has direct implications for fluid compressibility and fuel injection system design [1].

Biodiesel spray characteristics High-pressure fluid dynamics Thermophysical properties

Low-Temperature Stability vs. IPM

A key differentiating physical property for formulation and material handling is the freezing point. Ethyl Myristate has a reported melting/freezing point of 11–12 °C . In contrast, its common industrial analog, Isopropyl Myristate (IPM), remains liquid well below 0 °C, typically freezing around -3 °C . This means Ethyl Myristate can solidify under typical ambient or refrigerated storage conditions (e.g., 4 °C), whereas IPM will remain a liquid, a critical factor for applications requiring low-temperature fluidity or specific textural properties.

Cosmetic formulation Cold flow stability Material selection

Viscosity vs. Methyl Myristate

A systematic study comparing the viscosity of fatty acid esters with the same alkyl chain length but different head groups (methyl vs. ethyl) revealed a consistent trend. While specific numerical values for a single temperature/pressure point are extensive, the study concluded that the viscosity of ethyl esters is consistently slightly higher than that of their methyl ester counterparts for the same fatty acid chain. This is a class-level inference based on direct comparative data for ethyl and methyl laurate, which is expected to hold true for ethyl myristate vs. methyl myristate [1]. High-pressure viscosity data specifically for Ethyl Myristate and Methyl Myristate have been measured and are available for precise modeling [2].

Lubricant formulation Tribology Rheology

Melting Point vs. Ethyl Palmitate

Within the homologous series of saturated fatty acid ethyl esters, the melting point increases with increasing alkyl chain length. This is a fundamental structure-property relationship that directly impacts physical form and processing. Ethyl Myristate (C14:0) has a melting point of approximately 11–12 °C . Its longer-chain analog, Ethyl Palmitate (C16:0), is a solid at room temperature with a significantly higher melting point of 24 °C [1]. This difference governs their respective states under standard ambient conditions.

Solid-liquid equilibria Material purification Phase change materials

Ethyl Myristate Research & Industrial Applications


Qualified Solvent in Ophthalmic Sterility Testing

Ethyl Myristate serves as a direct and functionally equivalent substitute for Isopropyl Myristate (IPM) in the sterility testing of ophthalmic ointments. Its D-value (89.4 min) is statistically equivalent to that of IPM (92.5 min), ensuring the antimicrobial activity profile of the test medium remains unchanged. This makes it a validated option for pharmaceutical QC laboratories seeking an alternative solvent without altering the critical assay parameter [1].

Controlled-Release Modifier in Semisolid Formulations

Formulators can use Ethyl Myristate to precisely tune the release kinetics of lipophilic active pharmaceutical ingredients (APIs) from petrolatum-based ointments. The data demonstrates a predictable, concentration-dependent release rate enhancement (e.g., 2.36-fold increase at 5% w/w loading) due to complexation with the API. This allows for the rational design of topical formulations with targeted drug delivery profiles [2].

High-Pressure Biodiesel Component and Industrial Fluid

For applications in high-pressure injection systems (e.g., diesel engines), Ethyl Myristate's unique density crossover behavior with shorter-chain esters like Ethyl Laurate is a critical design parameter. Its thermal expansivity becomes pressure-independent at a lower threshold (60 MPa) than Ethyl Laurate (80 MPa), offering a predictable fluid behavior profile under extreme conditions. This makes it a component of interest for advanced biodiesel blends and other high-pressure industrial fluids [3].

Viscosity Modifier for Lubricants and Cosmetics

When a slight increase in formulation viscosity is required compared to a methyl ester, Ethyl Myristate offers a quantifiable advantage. The class of ethyl esters exhibits a consistently higher viscosity than their methyl ester analogs. This provides formulators a data-backed lever to adjust the flow and spreading characteristics of lubricants, creams, or lotions without resorting to significant reformulation [4].

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